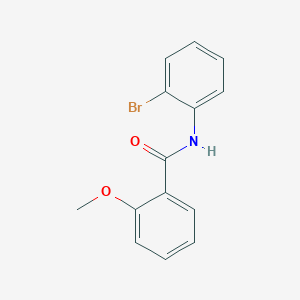

N-(2-bromophenyl)-2-methoxybenzamide

Description

Properties

Molecular Formula |

C14H12BrNO2 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17) |

InChI Key |

XABOPWLLUPOIPN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Scientific Research Applications

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of benzamide derivatives, including N-(2-bromophenyl)-2-methoxybenzamide. For example, a study reported that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines:

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | K562 (Leukemia) | 5.3 |

| N-(4-bromophenyl)-3-methoxybenzamide | MCF-7 (Breast Cancer) | 4.8 |

| N-(4-chlorophenyl)-2-methoxybenzamide | HT-29 (Colon Cancer) | 6.1 |

These findings indicate that this compound has promising anticancer properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .

Applications in Drug Development

This compound's unique structure makes it a candidate for further drug development:

- Anticancer Agents : Its ability to inhibit cell proliferation positions it as a potential lead compound for developing new anticancer therapies.

- Therapeutic Agents for Other Diseases : The compound may also exhibit activity against other diseases due to its structural features, warranting further investigation.

Case Studies

- Study on Anticancer Activity :

- Mechanistic Studies :

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-(2-bromophenyl)-2-methoxybenzamide with structurally related benzamides, highlighting key substituents and molecular parameters:

Key Observations :

- Bromine vs. Nitro Groups : Bromine in this compound enhances molecular weight and lipophilicity compared to nitro-substituted analogs like N-(2-nitrophenyl)-4-bromo-benzamide. Nitro groups may confer higher reactivity in electrophilic substitutions .

Dopamine D2 Receptor Ligands

- Sulpiride (): A 2-methoxybenzamide derivative with a sulfonamide group acts as a selective D2 receptor antagonist. Unlike this compound, sulpiride’s sulfonamide moiety enhances solubility but reduces brain penetration due to higher polarity .

- (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide (): This iodinated analog demonstrates 40× higher lipophilicity than sulpiride, enabling superior blood-brain barrier penetration. The bromine in the target compound may similarly enhance lipophilicity but with distinct steric effects .

Tropane Derivatives ()

- Compound I : N-(tropane)-2-methoxybenzamide shows moderate affinity for D2 receptors (Ki = 12 nM).

- Compound II : The 2,3-dimethoxy analog exhibits reduced affinity (Ki = 45 nM), suggesting that additional methoxy groups disrupt receptor interactions. This highlights the importance of substituent positioning in the benzamide scaffold .

Preparation Methods

Acyl Chloride-Mediated Coupling

Formation of 2-Methoxybenzoyl Chloride

The synthesis typically begins with the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the most widely used reagent for this transformation. In a representative procedure, 2-methoxybenzoic acid (10.0 g, 65.7 mmol) is refluxed with excess SOCl₂ (15 mL) in dichloroethane (EDC) for 3 hours. The reaction is driven to completion by the evolution of HCl and SO₂ gases, yielding 2-methoxybenzoyl chloride as a pale-yellow liquid. Excess SOCl₂ is removed via distillation under reduced pressure, and the product is used directly in subsequent steps.

Coupling with 2-Bromoaniline

The acyl chloride is then reacted with 2-bromoaniline in the presence of a base to neutralize HCl. Triethylamine (TEA) or pyridine is commonly employed. In a optimized protocol:

- Reactants : 2-Methoxybenzoyl chloride (8.2 g, 48.0 mmol), 2-bromoaniline (8.6 g, 50.0 mmol)

- Solvent : Tetrahydrofuran (THF, 50 mL)

- Base : Triethylamine (7.0 mL, 50.0 mmol)

- Conditions : Stirred at 0–5°C for 1 hour, then room temperature for 12 hours

The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding N-(2-bromophenyl)-2-methoxybenzamide as a white crystalline solid (12.1 g, 82% yield).

Table 1: Acyl Chloride Method Optimization

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 0–25 | 0–5 (initial) |

| Reaction Time (h) | 8–24 | 12 |

| Solvent | THF, DCM, Chlorobenzene | THF |

| Base | TEA, Pyridine, NaOH | TEA |

| Yield (%) | 70–85 | 82 |

Direct Condensation Using Coupling Agents

Carbodiimide-Mediated Activation

For acid-sensitive substrates, 2-methoxybenzoic acid can be directly coupled to 2-bromoaniline using carbodiimides. A reported procedure utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

- Reactants : 2-Methoxybenzoic acid (5.0 g, 32.8 mmol), 2-bromoaniline (6.2 g, 36.1 mmol)

- Coupling Agents : EDCl (7.5 g, 39.4 mmol), HOBt (5.3 g, 39.4 mmol)

- Solvent : Dichloromethane (DCM, 100 mL)

- Conditions : Stirred at 25°C for 24 hours

Workup involves washing with 5% NaHCO₃ and brine, followed by recrystallization from ethanol to afford the product in 75% yield (8.1 g).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a study, a mixture of 2-methoxybenzoic acid (2.0 g, 13.1 mmol), 2-bromoaniline (2.4 g, 14.4 mmol), and polyphosphoric acid (PPA, 10 g) was irradiated at 120°C for 20 minutes. The product was isolated in 88% yield (3.7 g) after cooling and extraction with ethyl acetate.

Catalytic Methods for Large-Scale Production

Copper-Catalyzed Amination

A copper(I) iodide/1,10-phenanthroline system enables coupling between 2-bromophenylboronic acid and 2-methoxybenzamide:

- Catalyst : CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv)

- Base : Cs₂CO₃ (2.0 equiv)

- Solvent : Dioxane (50 mL)

- Conditions : 100°C, 24 hours, N₂ atmosphere

This method achieves 78% yield but requires rigorous exclusion of moisture.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ palladium catalysts for Suzuki-Miyaura couplings. For example, 2-methoxybenzamide can be coupled with 2-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Yields up to 85% are reported, though substrate scope limitations exist.

Characterization and Analytical Data

Spectral Properties

- ¹H NMR (400 MHz, CDCl₃) : δ 8.53 (d, J = 8.1 Hz, 1H, Ar-H), 7.56 (dd, J = 8.0, 1.5 Hz, 1H), 7.45–7.22 (m, 4H), 3.91 (s, 3H, OCH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 167.5 (C=O), 160.2 (OCH₃), 132.4, 131.8, 130.6, 128.7, 113.7 (Ar-C), 55.1 (OCH₃).

- Melting Point : 120–122°C (lit. 121–123°C).

Table 2: Comparative Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.91 (s, OCH₃) | |

| ¹³C NMR | δ 167.5 (C=O) | |

| IR (KBr) | 1650 cm⁻¹ (C=O stretch) | |

| GC-MS | m/z 306 [M+H]⁺ |

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (THF, DMF) generally outperform chlorinated solvents due to improved solubility of intermediates. However, DMF may complicate purification due to high boiling points.

Byproduct Formation

Common byproducts include:

Industrial-Scale Production Considerations

Cost Analysis

- Acyl Chloride Route : Low cost ($12–15/kg) but generates corrosive HCl.

- Carbodiimide Method : Higher reagent costs ($25–30/kg) but milder conditions.

Q & A

Q. How can synthetic routes for N-(2-bromophenyl)-2-methoxybenzamide be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. Key steps include:

- Reacting 2-bromoaniline with 2-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base at 0–4°C to minimize side reactions .

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require refluxing in a water bath (100°C, 2 hours) to drive the reaction to completion, as demonstrated in analogous benzamide syntheses .

- Monitor reaction progress using TLC (silica plates, UV visualization) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., bromine orientation on the phenyl ring) using single-crystal diffraction data .

- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.0 ppm), methoxy protons (δ ~3.8 ppm), and coupling constants (e.g., J = 9 Hz for ortho-substituted bromine) .

- Mass spectrometry : ESI-MS can detect molecular ion peaks (e.g., m/z 307.1 [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. How should researchers address low solubility of this compound in biological assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer.

- Assess solvent effects via negative controls (e.g., DMSO-only samples).

- Alternative strategies include derivatization with hydrophilic groups (e.g., PEGylation) while preserving bioactivity, as shown for related benzamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the bromine substituent in this compound?

- Methodological Answer :

- Synthesize analogs with substitutions at the 2-bromophenyl group (e.g., Cl, F, NO₂) and compare bioactivity.

- Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D2 receptors) .

- Validate SAR via in vitro assays (e.g., competitive binding assays with [¹²⁵I]-labeled sulpiride analogs) .

Q. What experimental approaches resolve contradictions in crystallographic data for halogenated benzamides?

- Methodological Answer :

- Compare multiple crystal structures (e.g., CIF files from the Cambridge Structural Database) to identify common packing motifs.

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H-C contacts) .

- Use variable-temperature XRD to assess thermal motion effects on halogen positioning .

Q. How can researchers validate the selectivity of this compound for specific biological targets (e.g., sirtuins vs. dopamine receptors)?

- Methodological Answer :

- Conduct parallel assays:

- Sirtuin modulation : Measure NAD⁺-dependent deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) .

- Dopamine receptor binding : Perform radioligand displacement assays with [³H]spiperone in striatal membrane preparations .

- Use knockout cell lines or siRNA silencing to confirm target specificity .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Methodological Answer :

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation.

- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis .

- Add stabilizers (e.g., BHT at 0.01% w/w) if decomposition involves radical pathways .

Data Analysis & Contradictions

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Evaluate pharmacokinetic parameters (e.g., logP, plasma protein binding) using HPLC-MS or PAMPA assays to identify bioavailability limitations .

- Optimize dosing regimens (e.g., subcutaneous vs. oral administration) based on half-life studies in rodents .

Q. What computational tools predict metabolic pathways for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.